Boc-4-aminobutyric acid cha salt
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Overview
Description
. It is commonly used in organic synthesis, particularly in the protection of amino groups during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Boc-4-aminobutyric acid cha salt typically involves the protection of the amino group of 4-aminobutyric acid with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting 4-aminobutyric acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Boc-4-aminobutyric acid cha salt undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions
Deprotection: TFA, HCl/dioxane
Substitution: Acyl chlorides, sulfonyl chlorides
Major Products Formed
Deprotection: 4-aminobutyric acid
Substitution: N-acyl-4-aminobutyric acid derivatives
Scientific Research Applications
Boc-4-aminobutyric acid cha salt is widely used in scientific research, particularly in the fields of chemistry and biology. Its primary application is in peptide synthesis, where it serves as a protecting group for the amino group, allowing for selective reactions at other functional groups . Additionally, it is used in the synthesis of various pharmaceuticals and bioactive compounds .
Mechanism of Action
The mechanism of action of Boc-4-aminobutyric acid cha salt involves the protection of the amino group through the formation of a stable carbamate linkage. This prevents unwanted side reactions during subsequent synthetic steps. The Boc group can be selectively removed under acidic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
Boc-4-aminobutyric acid: Similar in structure but without the cyclohexylamine salt component.
Fmoc-4-aminobutyric acid: Uses a different protecting group (fluorenylmethyloxycarbonyl) for the amino group.
Cbz-4-aminobutyric acid: Uses a benzyloxycarbonyl protecting group.
Uniqueness
Boc-4-aminobutyric acid cha salt is unique due to its combination of the Boc protecting group and the cyclohexylamine salt, which provides enhanced stability and solubility in organic solvents .
Properties
Molecular Formula |
C15H30N2O4 |
---|---|
Molecular Weight |
302.41 g/mol |
IUPAC Name |
cyclohexanamine;4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C9H17NO4.C6H13N/c1-9(2,3)14-8(13)10-6-4-5-7(11)12;7-6-4-2-1-3-5-6/h4-6H2,1-3H3,(H,10,13)(H,11,12);6H,1-5,7H2 |
InChI Key |
JRJMUZKWKXBQOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)O.C1CCC(CC1)N |
Origin of Product |
United States |
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